2,3-Dichloro-5-methylphenylacetic acid 2,3-Dichloro-5-methylphenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1803845-35-3
VCID: VC3128675
InChI: InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13)
SMILES: CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O
Molecular Formula: C9H8Cl2O2
Molecular Weight: 219.06 g/mol

2,3-Dichloro-5-methylphenylacetic acid

CAS No.: 1803845-35-3

Cat. No.: VC3128675

Molecular Formula: C9H8Cl2O2

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-5-methylphenylacetic acid - 1803845-35-3

Specification

CAS No. 1803845-35-3
Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
IUPAC Name 2-(2,3-dichloro-5-methylphenyl)acetic acid
Standard InChI InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13)
Standard InChI Key ZIFDVKGPYVUIKV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O
Canonical SMILES CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O

Introduction

Chemical Identity and Physical Properties

2,3-Dichloro-5-methylphenylacetic acid is identified by the CAS Registry Number 1803845-35-3 . Its molecular formula is C9H8Cl2O2, with a molecular weight of 219.06 g/mol. The compound's structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a methyl group at position 5, and an acetic acid group (-CH2COOH). This specific substitution pattern contributes to its unique chemical reactivity and potential applications in various fields of chemistry.

Table 1. Chemical Identifiers and Properties of 2,3-Dichloro-5-methylphenylacetic acid

PropertyValue
CAS Registry Number1803845-35-3
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
IUPAC Name2-(2,3-dichloro-5-methylphenyl)acetic acid
Storage ConditionRoom temperature, sealed in dry container

The compound is structurally related to its methyl ester, Methyl 2,3-dichloro-5-methylphenylacetate (CAS: 1806274-95-2), which has a molecular formula of C10H10Cl2O2 and a molecular weight of 233.09 g/mol. This ester serves as both a potential synthetic precursor to the acid and as a derivative with its own applications in organic synthesis.

Physical properties of 2,3-Dichloro-5-methylphenylacetic acid include its appearance as a solid at room temperature. The presence of the carboxylic acid group contributes to its acidic properties and hydrogen-bonding capabilities, while the chlorine atoms enhance its lipophilicity and influence its reactivity profile.

Synthesis Methods

The synthesis of 2,3-Dichloro-5-methylphenylacetic acid can be approached through various methods based on general synthetic routes for substituted phenylacetic acids. These methods typically leverage the reactivity of chlorinated aromatic compounds and established carboxylation strategies.

Hydrolysis of the Methyl Ester

One efficient synthetic route is through the hydrolysis of its methyl ester, Methyl 2,3-dichloro-5-methylphenylacetate. This ester-to-acid conversion typically involves:

  • Base hydrolysis using sodium or potassium hydroxide in water/methanol or water/ethanol mixtures

  • Acidification with a mineral acid (such as HCl) to obtain the free acid

  • Purification through recrystallization or other appropriate methods

This approach is consistent with standard procedures in organic synthesis for converting esters to carboxylic acids. The esterification of 2,3-dichloro-5-methylphenylacetic acid with methanol can create its methyl ester, which is often facilitated by a strong acid catalyst under reflux conditions.

Electrochemical Carboxylation

Another promising synthetic route can be derived from electrocarboxylation methods described for similar compounds. Research has demonstrated the electrocarboxylation of α,α-dichloroarylmethane derivatives in the presence of CO2 to produce α-chloroarylacetic acid derivatives .

This electrochemical approach typically involves:

  • A two-electron reduction process at the cathode

  • Formation of an α-chloro anion intermediate

  • Addition of CO2 to form the α-chlorophenylacetic carboxylate

  • Subsequent work-up to obtain the desired acid product

Table 2. Comparison of Synthesis Methods for 2,3-Dichloro-5-methylphenylacetic acid

MethodStarting MaterialsConditionsAdvantagesChallenges
Ester HydrolysisMethyl 2,3-dichloro-5-methylphenylacetateBasic conditions followed by acidificationWell-established method, typically high yieldsRequires synthesis of ester first
Electrochemical Carboxylation2,3-dichloro-5-methylbenzyl chloride and CO2Electrochemical cell, DMA solvent, constant currentEnvironmentally friendly, direct carboxylationSpecialized equipment required

The general procedure for electrosynthesis involves specialized electrodes (such as aluminum electrode as anode and stainless steel as cathode) and specific conditions (including DMA as solvent, constant current, and controlled charge) . This approach represents a modern, potentially more environmentally friendly route to the target compound.

Chemical Reactions and Properties

2,3-Dichloro-5-methylphenylacetic acid can participate in various chemical reactions typical of carboxylic acids and chlorinated aromatics. Its reactivity profile is influenced by both the carboxylic acid moiety and the substitution pattern on the aromatic ring.

Esterification

The compound can undergo esterification reactions with alcohols to form various esters, including the methyl ester mentioned earlier. This typically involves:

  • Reaction with alcohols in the presence of a strong acid catalyst

  • Reflux conditions to ensure complete conversion

  • Optimization of parameters like temperature, time, and catalyst concentration

The resulting esters might exhibit different physical properties, such as increased lipophilicity and altered melting points, making them valuable in specific applications where the free acid might be less suitable.

Amide Formation

The carboxylic acid group can react with amines to form amides, a reaction important for potential applications in pharmaceutical synthesis. This transformation might proceed through:

  • Activation of the carboxylic acid using coupling reagents such as DCC or HATU

  • Direct reaction with reactive amine derivatives such as acid chlorides

  • Enzymatic methods in specific applications

The resulting amides could potentially serve as pharmacophores in medicinal chemistry applications, leveraging the structural features of the 2,3-dichloro-5-methylphenyl moiety.

Reduction Reactions

The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde using appropriate reducing agents. Common approaches include:

  • LiAlH4 or NaBH4 reduction to the primary alcohol

  • Partial reduction using DIBAL-H to access the aldehyde

  • Catalytic hydrogenation under controlled conditions

These transformations expand the synthetic utility of 2,3-Dichloro-5-methylphenylacetic acid as a platform for accessing diverse functional derivatives.

Substitution Reactions

The chlorine atoms on the phenyl ring can potentially participate in nucleophilic aromatic substitution reactions, although these may require catalysts or specific activation conditions due to the presence of electron-withdrawing groups. Potential substitution reactions include:

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig)

  • Nucleophilic aromatic substitution with strong nucleophiles

  • Directed metalation followed by functionalization

Applications and Research Interest

2,3-Dichloro-5-methylphenylacetic acid has potential applications in various fields, based on its chemical structure and the known applications of similar compounds. Its versatile functional groups make it valuable in both research and industrial contexts.

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis due to its functionalized nature. The carboxylic acid group, chlorine substituents, and methyl group provide multiple points for further chemical modifications. These features make it potentially useful in:

  • Multistep synthesis of complex molecules

  • Preparation of libraries for structure-activity relationship studies

  • Development of functional materials with specific properties

The strategic placement of substituents on the aromatic ring provides opportunities for regioselective transformations, enhancing its utility in complex synthesis pathways.

Pharmaceutical Research

Chlorinated phenylacetic acid derivatives have been investigated for various pharmaceutical applications. Similar compounds have shown biological activities including:

  • Potential as receptor tyrosine kinase inhibitors, as seen with related compounds

  • Possible applications in research related to thyroid hormone receptor modulation

  • Structure-activity relationship studies for aryl acetamide scaffolds

The 2,3-dichloro substitution pattern in particular has been observed in other drug discovery efforts, suggesting potential synergistic effects of this substitution pattern . This structural motif might confer specific binding properties to biological targets, making derivatives of 2,3-Dichloro-5-methylphenylacetic acid candidates for medicinal chemistry exploration.

Agricultural Chemistry

Chlorinated phenylacetic acids and their derivatives have applications in agricultural chemistry, potentially as:

  • Plant growth regulators influencing hormonal pathways

  • Building blocks for herbicides or fungicides

  • Components in formulations for crop protection

The specific substitution pattern of 2,3-Dichloro-5-methylphenylacetic acid may provide unique properties relevant to agricultural applications, including stability in environmental conditions and specific interactions with target organisms.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 2,3-Dichloro-5-methylphenylacetic acid requires consideration of its key structural elements and how they might influence biological and chemical behavior.

Chlorine Substitution

The presence of two chlorine atoms at positions 2 and 3 of the phenyl ring significantly influences the compound's chemical and biological properties:

  • Increases lipophilicity, potentially enhancing membrane permeability

  • Provides sites for potential nucleophilic substitution reactions

  • Affects the electronic distribution within the molecule, influencing reactivity

Research on related compounds suggests that this specific dichlorination pattern may enhance binding to certain biological targets. For instance, in studies of aryl acetamide derivatives, the 3,4-dichloro substitution pattern showed synergistic effects in enhancing potency .

Methyl Group

The methyl substituent at position 5:

In structure-activity relationship studies of related compounds, methyl substituents have been shown to affect potency significantly. For example, in research on phenotypic structure-activity relationships, replacing methyl with trifluoromethyl showed dramatic shifts in potency , suggesting the importance of electronic effects at this position.

Acetic Acid Moiety

The acetic acid group (-CH2COOH):

  • Provides acidic properties and hydrogen-bonding capabilities

  • Serves as a point for derivatization through esterification, amide formation, etc.

  • May play a role in biological recognition and binding

Table 3. Structure-Activity Relationship: Impact of Key Structural Elements

Structural ElementElectronic EffectSteric EffectPotential Biological Impact
2,3-Dichloro substitutionElectron-withdrawing, increases acidity of nearby groupsProvides bulk, blocks ortho/meta positionsMay enhance binding to specific protein pockets, increases lipophilicity
5-Methyl groupElectron-donating (weak)Moderate steric bulkCan influence receptor binding affinity and selectivity
Acetic acid groupAcidic, hydrogen bond donor/acceptorFlexible linkerImportant for potential interactions with protein residues, solubility modulation

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed for the identification and characterization of 2,3-Dichloro-5-methylphenylacetic acid, enabling both qualitative identification and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide valuable information about the structure:

  • ¹H NMR would show signals for the aromatic protons, methyl group, and methylene protons

  • ¹³C NMR would confirm the carbon framework, including the carboxylic acid carbon

For 2,3-Dichloro-5-methylphenylacetic acid, the expected ¹H NMR would likely show a singlet for the methyl group (around 2.3-2.4 ppm), singlets for the two aromatic protons, a singlet for the methylene protons adjacent to the carboxylic acid (around 3.6-3.8 ppm), and a broad signal for the carboxylic acid proton.

Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups such as:

  • Carboxylic acid O-H stretch (broad band around 3000-2500 cm⁻¹)

  • C=O stretch of carboxylic acid (around 1700 cm⁻¹)

  • Aromatic C=C stretches and C-Cl stretches

These characteristic absorption bands provide a fingerprint for identifying the compound and confirming its structural features.

Mass Spectrometry

Mass spectrometry would show a characteristic fragmentation pattern, with molecular ion peaks corresponding to the molecular weight and isotope patterns characteristic of compounds containing two chlorine atoms. The presence of two chlorine atoms creates a distinctive isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for separation and quantification of 2,3-Dichloro-5-methylphenylacetic acid, particularly in mixture analysis or purity determinations. These methods are especially valuable for:

  • Monitoring reaction progress during synthesis

  • Quality control in production environments

  • Identifying and quantifying the compound in complex matrices

Future Research Directions

Several promising areas for future research involving 2,3-Dichloro-5-methylphenylacetic acid could expand its applications and improve our understanding of its properties.

Expanded Synthesis Methodologies

Development of green and sustainable synthesis routes represents an important direction for future research, potentially leveraging:

  • Catalytic approaches to improve efficiency and reduce waste

  • Electrochemical methods as environmentally friendly alternatives to traditional synthesis

  • Flow chemistry for scalable production with improved control over reaction parameters

These advances could make the compound more accessible for research and applications while reducing environmental impact.

Exploration of Biological Activities

Investigation of potential biological activities represents a promising avenue for research, particularly in:

  • Receptor tyrosine kinase inhibition, building on findings from similar compounds

  • Anti-inflammatory properties through targeted molecular design

  • Antimicrobial applications exploiting the unique substitution pattern

Systematic screening against various biological targets could reveal unexpected activities and open new applications in medicinal chemistry and agrochemicals.

Derivatization Studies

Exploration of novel derivatives with enhanced properties could significantly expand the utility of this compound:

  • Development of prodrugs with improved pharmacokinetic profiles

  • Creation of conjugates with biomolecules for targeted delivery

  • Synthesis of heterocyclic compounds incorporating the core structure

Research into how specific modifications affect properties such as solubility, stability, and biological activity could guide rational design of improved derivatives.

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